molecular formula C11H10F2O3 B8288015 2-Acetoxymethyl-4,7-difluoro-2,3-dihydrobenzofuran

2-Acetoxymethyl-4,7-difluoro-2,3-dihydrobenzofuran

Cat. No.: B8288015
M. Wt: 228.19 g/mol
InChI Key: JTRJGPMAXXXWNC-UHFFFAOYSA-N
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Description

2-Acetoxymethyl-4,7-difluoro-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C11H10F2O3 and its molecular weight is 228.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

(4,7-difluoro-2,3-dihydro-1-benzofuran-2-yl)methyl acetate

InChI

InChI=1S/C11H10F2O3/c1-6(14)15-5-7-4-8-9(12)2-3-10(13)11(8)16-7/h2-3,7H,4-5H2,1H3

InChI Key

JTRJGPMAXXXWNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CC2=C(C=CC(=C2O1)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,7-Difluoro-2,3-dihydro-2-hydroxymethylbenzofuran (1.2 g) was dissolved in 6 ml pyridine, then 0.73 ml acetic anhydride was added thereto at 0° C. in a nitrogen stream, and the mixture was stirred at room temperature for 17 hours. The reaction solution was poured into 10% aqueous hydrogen chloride and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated. The resulting residue was subjected to silica gel chromatography (developing solvent: 5% ethyl acetate/n-hexane) to give 750 mg 2-acetoxymethyl-4,7-difluoro-2,3-dihydrobenzofuran as a colorless oil.
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Synthesis routes and methods II

Procedure details

Under nitrogen stream at 0° C., 0.73 ml of acetic anhydride was added to a solution of 1.2 g of 4,7-difluoro-2,3-dihydro-2-hydroxymethylbenzofuran in 6 ml of pyridine. The resulting mixture was stirred at room temperature for 17 hours and poured into a 10% aqueous solution of hydrogen chloride, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The resulting residue was subjected to silica gel chromatography (developer: 5% ethyl acetate/n-hexane) to give 750 mg of the title compound as a colorless oil.
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0.73 mL
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Synthesis routes and methods III

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